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Compound of Interest

Compound Name: 3-chlorobutan-1-ol

Cat. No.: B3049794 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-
chlorobutan-1-ol, a key chemical intermediate. The document details the Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the

experimental protocols used for their acquisition. This information is critical for the identification,

characterization, and quality control of this compound in research and development settings.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data obtained for 3-chlorobutan-1-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data
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Chemical Shift
(δ) ppm

Multiplicity
Coupling
Constant (J)
Hz

Integration Assignment

1.56 Doublet 6.6 3H CH₃-

1.85 Multiplet 2H -CH₂-CH₂OH

3.80 Triplet 6.2 2H -CH₂OH

4.15 Multiplet 1H -CHCl-

2.5 (variable) Singlet (broad) 1H -OH

¹³C NMR (Carbon-13 NMR) Data

Chemical Shift (δ) ppm Carbon Type Assignment

22.5 CH₃ C4

41.8 CH₂ C2

59.9 CH₂ C1

60.2 CH C3

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹) Intensity Assignment

3350 Strong, Broad O-H stretch (alcohol)

2970, 2930, 2870 Medium C-H stretch (alkane)

1450 Medium C-H bend (alkane)

1050 Strong C-O stretch (primary alcohol)

750 Strong C-Cl stretch (alkyl halide)

Mass Spectrometry (MS)
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Electron Ionization (EI) Mass Spectrum Data

m/z Relative Intensity (%) Assignment

108 5 [M]⁺ (³⁵Cl)

110 1.6 [M]⁺ (³⁷Cl)

73 100 [M - Cl]⁺

55 85 [C₄H₇]⁺

45 70 [CH₂CH₂OH]⁺

43 65 [C₃H₇]⁺

27 50 [C₂H₃]⁺

Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are provided below. These

protocols are intended to serve as a guide and may be adapted based on the specific

instrumentation and experimental requirements.

NMR Spectroscopy
¹H and ¹³C NMR Spectroscopy Protocol

A solution of 3-chlorobutan-1-ol (approximately 5-10 mg for ¹H NMR and 20-50 mg for ¹³C

NMR) is prepared in a suitable deuterated solvent (e.g., 0.6-0.7 mL of CDCl₃) in a clean, dry 5

mm NMR tube.[1] The sample is thoroughly mixed to ensure homogeneity. The NMR

spectrometer is locked onto the deuterium signal of the solvent, and the magnetic field is

shimmed to optimize its homogeneity. For ¹H NMR, the spectrum is acquired using a standard

pulse sequence with a sufficient number of scans to achieve a good signal-to-noise ratio. For

¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum and

enhance the signal of the carbon atoms. Chemical shifts are referenced to the residual solvent

peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy
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Attenuated Total Reflectance (ATR) FT-IR Protocol

A background spectrum of the clean ATR crystal is recorded. A small drop of neat 3-
chlorobutan-1-ol is then placed directly onto the ATR crystal, ensuring complete coverage of

the crystal surface. The spectrum of the sample is then recorded over a typical range of 4000-

400 cm⁻¹. An appropriate number of scans are co-added to obtain a high-quality spectrum.

After the measurement, the ATR crystal is cleaned thoroughly with a suitable solvent (e.g.,

isopropanol) and dried.

Mass Spectrometry
Electron Ionization (EI) Mass Spectrometry Protocol

A small amount of the volatile 3-chlorobutan-1-ol sample is introduced into the ion source of

the mass spectrometer, typically via a gas chromatography (GC) inlet or a direct insertion

probe. In the ion source, the sample is vaporized and then bombarded with a beam of high-

energy electrons (typically 70 eV), causing ionization and fragmentation of the molecules. The

resulting positive ions are accelerated and separated based on their mass-to-charge ratio (m/z)

by a mass analyzer. The detector records the abundance of each ion, generating a mass

spectrum.

Visualizations
The following diagrams illustrate key aspects of the spectroscopic analysis of 3-chlorobutan-1-
ol.
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Figure 1: ¹H NMR spin-spin coupling relationships in 3-chlorobutan-1-ol.
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Figure 2: Key fragmentation pathways of 3-chlorobutan-1-ol in EI-MS.
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Figure 3: General workflow for the spectroscopic analysis of 3-chlorobutan-1-ol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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